molecular formula C12H31N5 B076139 Caldopentamine CAS No. 13274-42-5

Caldopentamine

Cat. No. B076139
CAS RN: 13274-42-5
M. Wt: 245.41 g/mol
InChI Key: BELZJFWUNQWBES-UHFFFAOYSA-N
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Description

Caldopentamine is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been developed for scientific research purposes. Caldopentamine has been studied for its potential use in various research areas, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Discovery and Characteristics

Caldopentamine, a polyamine, was first identified in cells of an extreme thermophile, Thermus thermophilus. It was discovered while the organism was grown at high temperatures (80°C). Caldopentamine's chemical structure is 1,15-diamino-4,8,12-triazapentadecane, and it was proposed as a new naturally occurring polyamine (Oshima, 1982).

Role in Microorganisms

Caldopentamine, along with other polyamines like homocaldopentamine, was detected in axenic strains of Chattonella antiqua and Heterosigma akashiwo (Raphidophyceae). These polyamines are characteristic components of thermophilic bacteria and their occurrence in Raphidophyceae indicates that they are not restricted to thermophilic microorganisms (Nishibori et al., 2009).

DNA and RNA Stabilization

Unusual polyamines, like caldopentamine, produced by extreme thermophiles such as Thermus thermophilus, have been shown to stabilize nucleic acids. These polyamines, both long linear ones like caldopentamine and branched ones, effectively stabilize dsDNA and ssDNA. In vitro experiments suggest that these polyamines are significant in maintaining the stability of nucleic acids at high temperatures (Terui et al., 2005).

Synthesis and Biological Functions

Caldopentamine, among other unusual polyamines, is essential for life at extreme temperatures. Notably, some of these polyamines also exist in non-thermophilic organisms and play important physiological roles under normal conditions. The synthesis, isolation, and chemical syntheses of such polyamines have been an area of significant research, especially in the context of extreme thermophiles (Oshima et al., 2011).

Enzymatic Activity Modulation

Caldopentamine's effects on enzymatic activities have also been studied. For instance, its effect on the activities of various restriction endonucleases was investigated using an Escherichia coli plasmid. It was found that caldopentamine, like other polyamines, can inhibit the activities of nucleases. This inhibition is correlated with the concentration and structure of the polyamine, suggesting a potential role in DNA processing or protection under extreme conditions (Kirino et al., 1990).

properties

IUPAC Name

N'-[3-[3-(3-aminopropylamino)propylamino]propyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H31N5/c13-5-1-7-15-9-3-11-17-12-4-10-16-8-2-6-14/h15-17H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELZJFWUNQWBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCNCCCNCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H31N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065392
Record name N-(3-Aminopropyl)-N'-(3-((3-aminopropyl)amino)propyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caldopentamine

CAS RN

13274-42-5
Record name Caldopentamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13274-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldopentamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N3-[3-[(3-aminopropyl)amino]propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(3-Aminopropyl)-N'-(3-((3-aminopropyl)amino)propyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N'-[3-[(3-aminopropyl)amino]propyl]propane-1,3-diamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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